

RS102895: A Comparative Guide to its Chemokine Receptor Cross-Reactivity

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity and functional activity of **RS102895**, a potent antagonist of the C-C chemokine receptor 2 (CCR2), against other chemokine receptors. The data presented is compiled from publicly available research to facilitate an objective evaluation of its selectivity profile.

Summary of Cross-Reactivity Data

RS102895 is a spiropiperidine compound that demonstrates high affinity for the human CCR2b receptor.[1] The following tables summarize the available quantitative data on the cross-reactivity of **RS102895** with other chemokine and G-protein coupled receptors.

Chemokine Receptor Binding Affinity

Receptor	Ligand	Assay Type	IC50 (nM)	Fold Selectivity (vs. CCR2)	Reference
CCR2b	MCP-1	Radioligand Binding	360	1x	[1]
CCR1	MIP-1α	Radioligand Binding	17,800	~50x	[1]



Functional Antagonist Activity

Chemotaxis Inhibition

Target Cell Line	Chemoattra ctant	Target Receptor	IC50 (μM)	Fold Selectivity (vs. MCP- 1/CCR2)	Reference
THP-1-5X	MCP-1	CCR2	1.7	1x	[1]
THP-1-5X	RANTES	CCR1	37	~22x	[1]

Calcium Influx Inhibition

Target Cell Line	Stimulating Ligand	Target Receptor	IC50 (nM)	Reference
CRL-1657 (hCCR2b transfected)	MCP-1	CCR2	31	[1]
CRL-1657 (hCCR2b transfected)	MCP-3	CCR2	130	[1]

Off-Target Receptor Binding

Receptor	Species	IC50 (nM)
α1a Adrenergic Receptor	Human	130
α1d Adrenergic Receptor	Human	320
5-HT1a Receptor	Rat (brain cortex)	470

Note: Data for a comprehensive panel of chemokine receptors (CCR3, CCR4, CCR5, CCR8, CXCR1, CXCR2, CXCR4) for **RS102895** is not readily available in the public domain. The existing data primarily focuses on its high selectivity for CCR2 over CCR1.



Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-reactivity data tables, based on the available information.

Radioligand Binding Assays

Objective: To determine the concentration of **RS102895** that inhibits 50% (IC50) of the binding of a radiolabeled ligand to its receptor.

Cell Lines and Membrane Preparation:

- Chinese Hamster Lung (CRL-1657) cells stably transfected to express the human CCR2b receptor.
- THP-1-5X cells endogenously expressing CCR1.
- Membranes are prepared from these cells by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

Assay Procedure:

- Cell membranes are incubated with a constant concentration of a radiolabeled chemokine ligand (e.g., 125I-MCP-1 for CCR2, 125I-MIP-1α for CCR1).
- Increasing concentrations of unlabeled RS102895 are added to compete with the radioligand for binding to the receptor.
- The reaction is allowed to reach equilibrium.
- The mixture is then filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
- The radioactivity retained on the filter is quantified using a scintillation counter.
- The IC50 value is calculated by non-linear regression analysis of the competition binding curve.



Chemotaxis Assays

Objective: To measure the ability of **RS102895** to inhibit the directed migration of cells towards a chemoattractant.

Cell Line: THP-1-5X human monocytic cell line.

Assay Procedure:

- A multi-well chemotaxis chamber (e.g., Transwell®) is used, with an upper and a lower chamber separated by a microporous membrane.
- The lower chamber is filled with media containing a specific chemoattractant (e.g., MCP-1 for CCR2-mediated chemotaxis, RANTES for CCR1-mediated chemotaxis).
- THP-1-5X cells are pre-incubated with varying concentrations of RS102895.
- The treated cells are then placed in the upper chamber.
- The chamber is incubated for a set period to allow for cell migration through the membrane towards the chemoattractant.
- The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
- The IC50 value is determined as the concentration of RS102895 that causes a 50% reduction in cell migration compared to the untreated control.

Calcium Mobilization Assays

Objective: To assess the ability of **RS102895** to block the increase in intracellular calcium concentration induced by chemokine receptor activation.

Cell Line: CRL-1657 cells stably expressing human CCR2b.

Assay Procedure:

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).



- The loaded cells are then treated with various concentrations of RS102895.
- After an incubation period, the cells are stimulated with a chemokine agonist (e.g., MCP-1 or MCP-3).
- The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity of the dye using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
- The IC50 value is the concentration of RS102895 that inhibits the agonist-induced calcium signal by 50%.

Visualizations Signaling Pathway of CCR2 and Point of Inhibition by RS102895

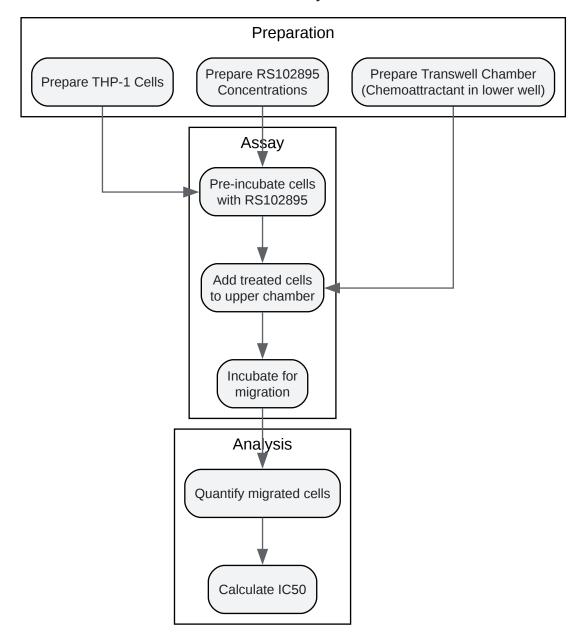


MCP-1 RS102895 Binds **Blocks** Cell Membrane CCR2 Activates G Protein (Gai) Activates Phospholipase C (PLC) Cleaves PIP2 IP3 & DAG Induces Ca²⁺ Release (from ER) eads to Chemotaxis

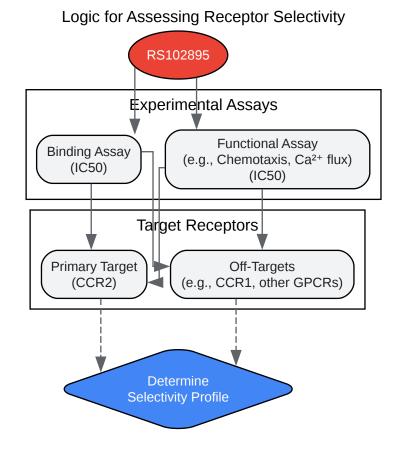
CCR2 Signaling and Inhibition by RS102895



Chemotaxis Assay Workflow







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References

- 1. sigmaaldrich.com [sigmaaldrich.com]
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